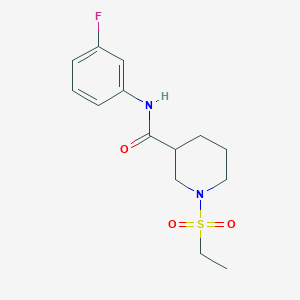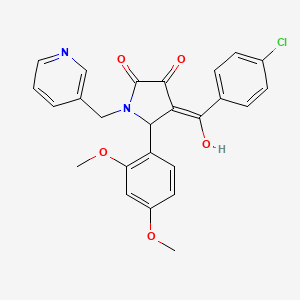![molecular formula C20H18ClN3O2 B5495761 2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5495761.png)
2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-4-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]morpholine is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as CPMC and has been synthesized using various methods.
Mecanismo De Acción
CPMC exerts its effects through various mechanisms. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. CPMC also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, CPMC inhibits the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPMC has been shown to have various biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CPMC also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, CPMC inhibits the activation of the transcription factor NF-κB, which is involved in the regulation of various genes involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPMC in lab experiments is its high purity, which ensures reliable and reproducible results. Another advantage is its potential as a promising anticancer and anti-inflammatory agent. However, one limitation is the lack of studies on its toxicity and safety profile, which needs to be addressed before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on CPMC. One direction is to investigate its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways. Additionally, studies on its toxicity and safety profile need to be conducted to determine its potential for clinical use.
Conclusion:
In conclusion, CPMC is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPMC as a therapeutic agent for cancer and inflammatory diseases.
Métodos De Síntesis
CPMC can be synthesized using various methods, including the reaction of 4-chloroaniline with ethyl 2-(3-phenyl-1H-pyrazol-5-yl)acetate, followed by the reaction with morpholine and trifluoroacetic acid. Another method involves the reaction of 4-chloroaniline with 3-phenyl-5-pyrazolone followed by the reaction with morpholine and acetic anhydride. Both methods yield CPMC as a white solid with a high purity.
Aplicaciones Científicas De Investigación
CPMC has shown potential in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that CPMC inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CPMC has also shown potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-8-6-15(7-9-16)19-13-24(10-11-26-19)20(25)18-12-17(22-23-18)14-4-2-1-3-5-14/h1-9,12,19H,10-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIRINSTFKWMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=NN2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-phenyl-1H-pyrazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495688.png)
methanol](/img/structure/B5495700.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5495707.png)
![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5495722.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![8-{[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5495730.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)

![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)